1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one
Overview
Description
“1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one” is a chemical compound with the empirical formula C17H14Cl2O2 . It has a molecular weight of 321.20 . This compound is solid in form .
Molecular Structure Analysis
The SMILES string of this compound isO=C(COC1=CC(CCC2)=C2C=C1)C3=CC(Cl)=C(Cl)C=C3
. The InChI key is YXQHIURUWPIYFD-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is solid in form . The molecular weight is 321.20 . The molecular formula is C17H14Cl2O2 .Scientific Research Applications
Vibrational and Structural Observations
A study on a related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, explored its molecular structure, vibrational spectra, and potential inhibitory activities against kinesin spindle protein (KSP), suggesting possible applications in inhibiting specific biological targets. This research highlights the compound's nonlinear optical properties and the localization of molecular orbitals, which could inform the design of molecules with desired electronic and optical properties (ShanaParveen et al., 2016).
Photocatalytic Oxidation Pathways
Another study investigated the photocatalytic oxidation of 2,4-dichlorophenol by CdS, revealing insights into the environmental degradation pathways of dichlorophenol compounds. This research can inform the development of strategies for the environmental remediation of chlorinated organic pollutants (Tang & Huang, 1995).
Metabolism of DDT Derivatives
Research on the metabolism of DDT and its derivatives, such as DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) to DDA (2,2-bis(p-chlorophenyl)acetic acid), offers insights into the biodegradation and environmental fate of these persistent organic pollutants. Understanding these metabolic pathways can aid in assessing the environmental impact of dichlorophenyl compounds and developing bioremediation approaches (Gold & Brunk, 1984).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c18-15-7-5-13(9-16(15)19)17(20)10-21-14-6-4-11-2-1-3-12(11)8-14/h4-9H,1-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQHIURUWPIYFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.